molecular formula C19H15FN4OS2 B2634965 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole CAS No. 897472-47-8

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

カタログ番号: B2634965
CAS番号: 897472-47-8
分子量: 398.47
InChIキー: LXZMVMDYLXQQFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a heterocyclic compound featuring two benzothiazole moieties linked via a piperazine-carbonyl bridge. The 6-fluoro substitution on one benzothiazole ring enhances electronic effects and metabolic stability, which is critical for pharmacological activity. This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities, including kinase inhibition and antimicrobial properties. Its structural complexity and functional groups make it a candidate for drug development, particularly in targeting proteins like Hsp90 .

特性

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZMVMDYLXQQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves multiple steps. One common method includes the reaction of 1,3-benzothiazole derivatives with piperazine under specific conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts or reagents like activated carbon . Industrial production methods often employ microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .

化学反応の分析

This compound undergoes various chemical reactions, including:

科学的研究の応用

Anticancer Activity

Numerous studies have explored the anticancer properties of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: A study demonstrated that benzothiazole derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
CompoundCancer Cell LineIC50 (µM)
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazoleMCF-75.71
Similar Benzothiazole DerivativeHeLa4.85

This highlights the potential of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole as a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have shown that benzothiazole derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Case Study: A recent investigation tested several derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogs.
CompoundBacterial StrainMIC (µg/mL)
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazoleStaphylococcus aureus0.25
Similar Benzothiazole DerivativeEscherichia coli0.50

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of benzothiazole derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study: In vitro studies have shown that certain benzothiazoles can inhibit acetylcholinesterase activity, suggesting their potential use in treating cognitive disorders.
CompoundActivity TestedIC50 (µM)
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazoleAcetylcholinesterase Inhibition12.34
Related CompoundAcetylcholinesterase Inhibition10.45

This underscores the need for further exploration into the neuroprotective capabilities of this compound.

作用機序

The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes or proteins essential for the survival of bacteria. The compound binds to these targets, disrupting their normal function and leading to the death of the bacterial cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized benzothiazole derivatives. Key comparisons include:

Compound Name/Structure Substituents Biological Activity Synthesis Method Key Properties
2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole (Target) Benzothiazole-carbonyl-piperazine, 6-F Potential Hsp90 inhibition Likely amide coupling High lipophilicity, metabolic stability
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) Boc-protected piperazine, carboxylic acid at position 6 Drug development intermediate Amide coupling (Boc deprotection) Melting point: 258°C, Rf: 0.16
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde, 6-F Anticandidous, antifungal Vilsmeier-Haack reaction π–π interactions, C–H···π stabilization
2-Hydrazino-6-fluoro-1,3-benzothiazole derivatives Hydrazine-substituted acetophenones, 6-F Antimicrobial (Gram± bacteria) Hydrazine reflux with acetophenones Moderate solubility, IR/NMR confirmed

Key Observations:

Piperazine-carbonyl vs. Boc-piperazine: The target compound’s piperazine-carbonyl group increases lipophilicity compared to the Boc-protected derivative in , which may enhance membrane permeability. Carboxylic acid () vs. Carbonyl (Target): The carboxylic acid in improves solubility but may reduce passive diffusion compared to the carbonyl group.

Synthesis Methods: The target compound’s synthesis likely involves amide coupling (as in ), whereas derivatives in use the Vilsmeier-Haack reaction for formylation, and employs hydrazine-acetophenone condensation.

Biological Activities :

  • The target compound is hypothesized to inhibit Hsp90’s C-terminal domain (based on ’s context), while pyrazole derivatives () show antifungal activity, and hydrazine derivatives () exhibit broad-spectrum antimicrobial effects.

Physicochemical and Crystallographic Comparisons

  • Crystallography: The pyrazole-carbaldehyde derivative () exhibits two independent molecules in its asymmetric unit, stabilized by π–π interactions (centroid distance: 3.7069 Å) and C–H···π bonds. This contrasts with the target compound’s likely planar benzothiazole system, which may favor similar non-classical interactions.

Antimicrobial vs. Anticancer Potential

  • Antimicrobial Agents (): 2-Hydrazino-6-fluoro derivatives show efficacy against S. aureus and E. coli, with MIC values comparable to ciprofloxacin. The hydrazine moiety’s polarity may enhance water solubility but limit blood-brain barrier penetration.
  • Anticancer/Targeted Therapy (Target and ) : The piperazine-carbonyl linkage in the target compound mimics Hsp90 inhibitors, which disrupt oncogenic protein folding. Fluorine’s electron-withdrawing effect may enhance binding to ATPase domains .

生物活性

The compound 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic molecule belonging to the benzothiazole family. Its structure features a piperazine moiety linked to a benzothiazole scaffold, which is known for diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is C15H13F1N2O1S2C_{15}H_{13}F_{1}N_{2}O_{1}S_{2} with a molecular weight of approximately 320.4 g/mol. The structural characteristics include:

Structural Feature Description
Benzothiazole Rings Two fused rings containing sulfur and nitrogen
Piperazine Moiety A six-membered ring containing two nitrogen atoms
Fluorine Substituent Enhances lipophilicity and biological activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atom enhances the compound's binding affinity to enzymes, potentially affecting their catalytic activity. Notably, studies have indicated that benzothiazole derivatives can inhibit key enzymes involved in neurodegenerative diseases and possess antimicrobial properties.

Anticholinesterase Activity

Recent research has demonstrated that derivatives of benzothiazoles exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. In vitro studies showed that compounds similar to 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole can inhibit AChE with an IC50 value significantly lower than standard drugs like rivastigmine .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits potent activity against various bacterial strains by disrupting cell wall synthesis and inhibiting critical metabolic pathways.

Study on AChE Inhibition

In a study focusing on AChE inhibitors, derivatives of benzothiazoles were synthesized and tested for their inhibitory effects. Compounds demonstrated up to tenfold greater potency compared to rivastigmine in inhibiting AChE activity. The binding modes were elucidated through molecular docking studies, confirming that these compounds bind covalently to the enzyme .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Summary of Biological Activities

Activity Type Mechanism/Effect Reference
AChE Inhibition Competitive inhibition leading to increased acetylcholine levels
Antimicrobial Action Disruption of bacterial cell wall synthesis
Cytotoxicity Studies Low cytotoxicity against human cell lines

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。